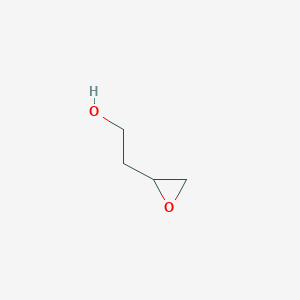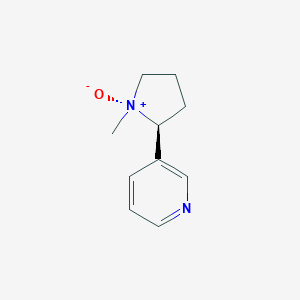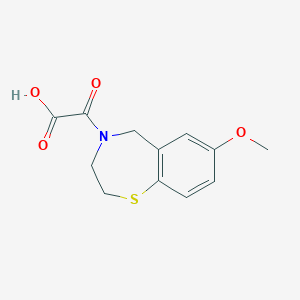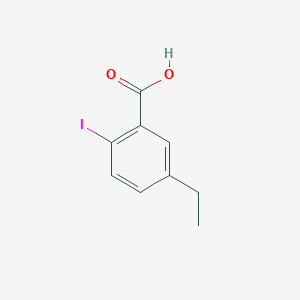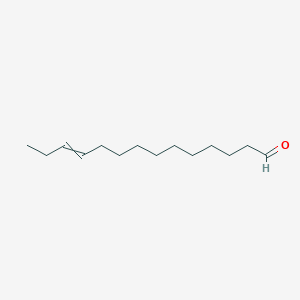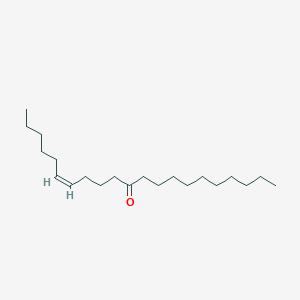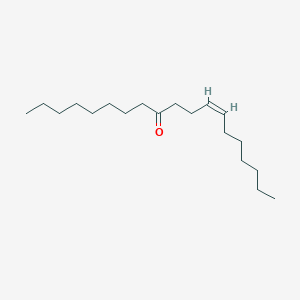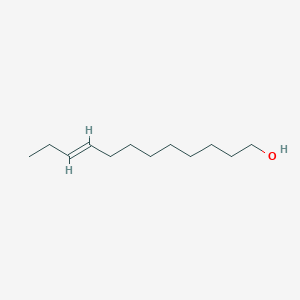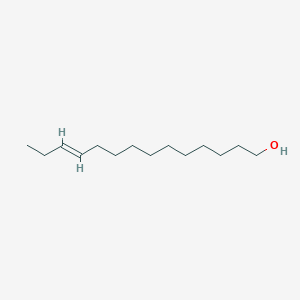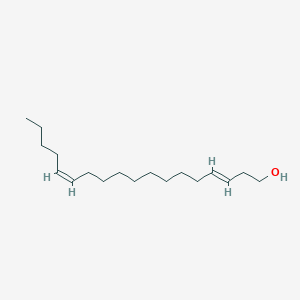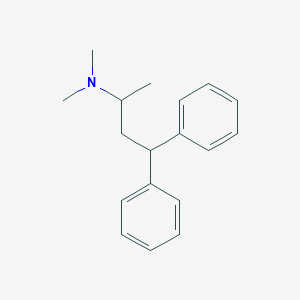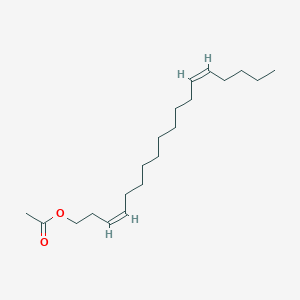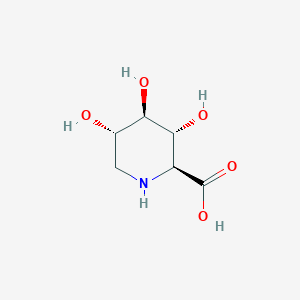
7-methoxy-3,4-dihydroisoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3,4-dihydroisoquinolin-6-ol: is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,4-dihydroisoquinolin-6-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.
Hydroxylation: The hydroxyl group (-OH) at the 6th position can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
7-methoxy-3,4-dihydroisoquinolin-6-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including drugs for neurological disorders and cancer.
Pharmacology: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: It is used in the development of chemical probes to study biological processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methoxy-3,4-dihydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as:
Neurotransmitter Receptors: The compound may modulate the activity of receptors like dopamine and serotonin receptors.
Enzymes: It can inhibit or activate enzymes involved in various metabolic pathways.
Signaling Pathways: The compound may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-1H-isoquinoline
- 7-Hydroxy-3,4-dihydro-isoquinoline
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-methoxy-3,4-dihydroisoquinolin-6-ol is unique due to the specific positioning of the methoxy and hydroxyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
7-methoxy-3,4-dihydroisoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-6,12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMGFYESSOUMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCN=CC2=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
